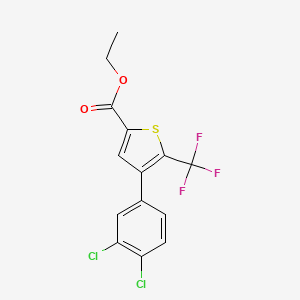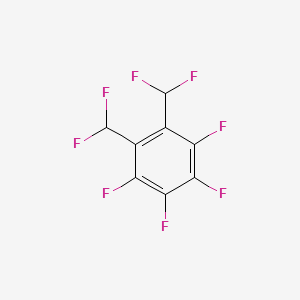
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane is a fluorinated organic compound with the molecular formula C18H15ClF6O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane typically involves the reaction of 3-chloro-1,1,1,4,4,4-hexafluoro-2-butanone with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Chloro-1,1,1,4,4,4-hexafluoro-2-butanone+2 Benzyl alcohol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
科学的研究の応用
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane involves its interaction with specific molecular targets and pathways. The chloro and hexafluoro groups contribute to its reactivity and ability to form stable complexes with biological molecules. The benzyloxy groups enhance its solubility and facilitate its transport across cell membranes. The compound may exert its effects by inhibiting enzymes, disrupting cellular processes, or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: A related compound with similar fluorinated structure but lacking the benzyloxy groups.
1,2,3,4-Tetrachlorohexafluorobutane: Another fluorinated compound used in the semiconductor industry.
Uniqueness
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-di(benzyloxy)butane is unique due to the presence of both chloro and benzyloxy groups, which impart distinct chemical and physical properties
特性
IUPAC Name |
(3-chloro-1,1,1,4,4,4-hexafluoro-2-phenoxybutan-2-yl)oxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF6O2/c18-14(16(19,20)21)15(17(22,23)24,26-13-9-5-2-6-10-13)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSXVIDRAOYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)



![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)


![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)


